Pyridopyrimidine derivative 1
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Overview
Description
Pyridopyrimidine derivative 1 is a heterocyclic compound that features a fused ring system combining pyridine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridopyrimidine derivative 1 typically involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Chalcones, which serve as starting materials, are synthesized via the Claisen–Schmidt condensation of an appropriately substituted ketone and an appropriately substituted aldehyde in the presence of aqueous potassium hydroxide in ethanol .
Industrial Production Methods: Industrial production methods for pyridopyrimidine derivatives often involve multi-step syntheses that include the use of catalysts and specific reaction conditions to ensure high yield and purity. For example, reactions of bis(3-methyluracil-6-ylamino)alkanes with 6-chloro-5-formyl-3-methyluracil or 2,4,6-trichloropyrimidine-5-carbaldehyde in acetic acid have been reported .
Chemical Reactions Analysis
Types of Reactions: Pyridopyrimidine derivative 1 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted halogenated derivatives .
Scientific Research Applications
Pyridopyrimidine derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antioxidant and cytotoxic effects.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific kinases.
Industry: Applied as redox catalysts in various industrial processes.
Mechanism of Action
The mechanism of action of pyridopyrimidine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor targeting members of the epidermal growth factor receptor family . The compound binds to the receptor’s extracellular regions, stabilizing the formation of active dimers and activating protein tyrosine kinases .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidines
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
- Pyrido[3,2-d]pyrimidines
Uniqueness: Pyridopyrimidine derivative 1 is unique due to its specific substitution pattern and the resulting biological activities. Compared to other pyridopyrimidine derivatives, it demonstrates a higher degree of selectivity and potency in inhibiting specific kinases, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C24H22FIN6O4 |
---|---|
Molecular Weight |
604.4 g/mol |
IUPAC Name |
2-[3-[5-(2-fluoro-4-iodoanilino)-3,6,8-trimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]anilino]acetamide |
InChI |
InChI=1S/C24H22FIN6O4/c1-12-20-19(21(30(2)22(12)34)29-17-8-7-13(26)9-16(17)25)23(35)31(3)24(36)32(20)15-6-4-5-14(10-15)28-11-18(27)33/h4-10,28-29H,11H2,1-3H3,(H2,27,33) |
InChI Key |
KAVFKXKOUQPGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NCC(=O)N)C |
Origin of Product |
United States |
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